1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of tert-butyl, ethyl, and bromo substituents, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactionsThe bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs .
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Compared to other pyrrole derivatives, 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. Similar compounds include:
- 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate .
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
516465-80-8 |
---|---|
Molecular Formula |
C12H16BrNO4 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
ASOVJULXRZCTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.